molecular formula C5H3INNaO2S B13656708 Sodium 5-iodopyridine-2-sulfinate

Sodium 5-iodopyridine-2-sulfinate

Cat. No.: B13656708
M. Wt: 291.04 g/mol
InChI Key: RFIXMTIGRUCPIC-UHFFFAOYSA-M
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Description

Sodium 5-iodopyridine-2-sulfinate is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and have been recognized as useful building blocks in organic synthesis. This compound, in particular, is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 5-iodopyridine-2-sulfinate, typically involves the reaction of the corresponding sulfinic acid with a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the stability of the sulfinate salt .

Industrial Production Methods: Industrial production of sodium sulfinates may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-iodopyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted pyridine derivatives .

Scientific Research Applications

Sodium 5-iodopyridine-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the formation of carbon-sulfur bonds.

    Biology: It can be used in the modification of biomolecules, such as proteins, to study their functions and interactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which sodium 5-iodopyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile in substitution reactions. The sulfinate group can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center .

Comparison with Similar Compounds

Comparison: Sodium 5-iodopyridine-2-sulfinate is unique due to the presence of both the iodopyridine and sulfinate groups. This combination imparts distinct reactivity, making it suitable for specific synthetic applications that other sulfinates may not be able to achieve. For example, the iodine atom can participate in additional reactions, such as halogen exchange or coupling reactions, providing further versatility .

Properties

Molecular Formula

C5H3INNaO2S

Molecular Weight

291.04 g/mol

IUPAC Name

sodium;5-iodopyridine-2-sulfinate

InChI

InChI=1S/C5H4INO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

RFIXMTIGRUCPIC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1I)S(=O)[O-].[Na+]

Origin of Product

United States

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